molecular formula C9H6F4N2 B11185427 3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11185427
M. Wt: 218.15 g/mol
InChI Key: LFYJDJJZAVEHGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . The reaction exhibits a broad substrate scope and can be performed under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the use of trifluoroacetonitrile and pyridinium ylides in a controlled environment to produce the desired imidazo[1,2-a]pyridine derivatives . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms enhance its ability to interact with specific enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of target proteins, resulting in therapeutic outcomes .

Properties

Molecular Formula

C9H6F4N2

Molecular Weight

218.15 g/mol

IUPAC Name

3-fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6F4N2/c1-5-2-3-15-6(4-5)14-7(8(15)10)9(11,12)13/h2-4H,1H3

InChI Key

LFYJDJJZAVEHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(F)(F)F

Origin of Product

United States

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